Benzyl(3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
Benzyl(3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with an aminomethyl group and a fluorine atom, making it a valuable molecule for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.
Fluorination: The fluorine atom is incorporated using fluorinating agents under controlled conditions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl(3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Benzyl(3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl(3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl and fluorine groups play crucial roles in binding to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl(3R,4R)-3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Benzyl(3R,4R)-4-fluoropyrrolidine-1-carboxylate: Lacks the aminomethyl group, altering its chemical properties and interactions.
Uniqueness
Benzyl(3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both the aminomethyl and fluorine groups, which confer distinct chemical reactivity and biological interactions. This makes it a valuable compound for studying specific reactions and potential therapeutic applications.
Properties
Molecular Formula |
C13H17FN2O2 |
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Molecular Weight |
252.28 g/mol |
IUPAC Name |
benzyl (3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c14-12-8-16(7-11(12)6-15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m1/s1 |
InChI Key |
JVJIAXHMDGHNPE-NEPJUHHUSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)CN |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)CN |
Origin of Product |
United States |
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